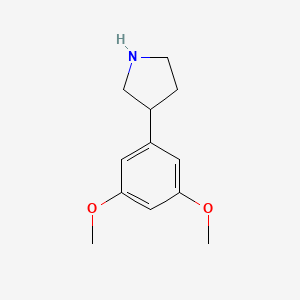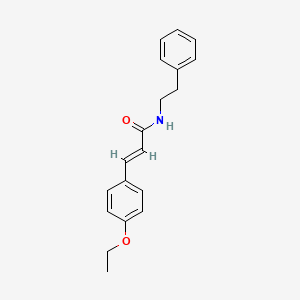
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1780519-27-8 . It has a molecular weight of 144.11 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
A novel method for synthesizing 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives and free acids thereof has been reported . The method involves a direct fluorination reaction using a difluoromethyl-pyrazole compound dissolved in an inert solvent .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The Inchi Code is 1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) .Chemical Reactions Analysis
The compound can be used to prepare active ingredients of agricultural chemicals such as isoflurypramin, Bixafen, Fluxapyroxad, Fluindapyr, Sedaxane, Isopyrazam, and benzovindifiup .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives have been investigated for their potential in treating cancer by inhibiting Aurora A kinase, a protein implicated in cancer progression. Such compounds could represent a new class of anticancer agents (ロバート ヘンリー,ジェームズ, 2006).
Structural and Spectral Studies
This chemical has been the subject of structural and spectral studies, which provide insights into its physical and chemical properties. These studies are crucial for understanding the potential applications of this compound in various fields, including pharmaceuticals and materials science (S. Viveka et al., 2016).
Insecticidal Activities
Compounds containing this compound have shown promising insecticidal activities against common pests like Culex pipiens and Musca domestica. This suggests potential applications in agriculture and pest control (Yue Chen et al., 2014).
Pharmaceutical Applications
Derivatives of this compound have been explored for their potential in pharmaceutical applications. For instance, some derivatives have been evaluated for their analgesic and anti-inflammatory properties, indicating potential use in the development of new therapeutic agents (P. D. Gokulan et al., 2012).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial properties of compounds derived from this compound. This highlights its potential in the development of new antimicrobial agents, which could be significant in addressing the challenge of antibiotic-resistant bacteria (B. Mistry et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, causing changes at the molecular level . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Pyrazole derivatives are known to affect various biological activities
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound require further investigation.
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-fluoro-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJHSHAZYYNSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)
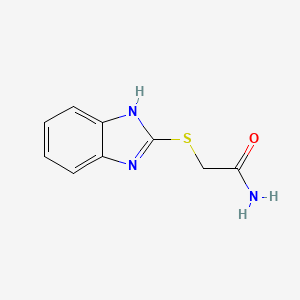
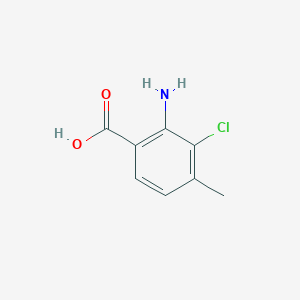
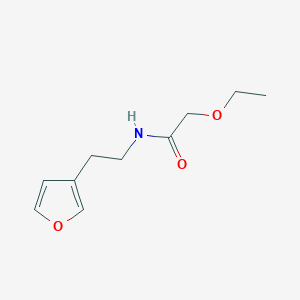
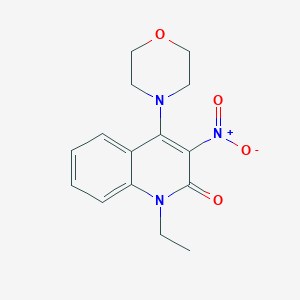

![5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852846.png)
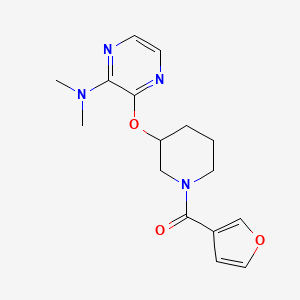
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B2852853.png)
